Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-
Overview
Description
“Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)-” is a chemical compound with the molecular formula C24H34F6O3 . It is a derivative of pregnane, which is a parent hydrocarbon for two series of steroids . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pregnane skeleton, which is a parent hydrocarbon for two series of steroids, substituted by oxo groups at positions 3 and 20 . It also contains a hexafluoro-2-propyl group attached at position 21 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 484.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.Scientific Research Applications
Identification in Biological Systems
Pregn-4-ene-3,20-dione (progesterone) and its derivatives have been identified in the ovarian venous blood of rabbits. These compounds were characterized by various methods including chromatographic mobilities and spectroscopic techniques, highlighting their biological relevance (Simmer, Hilliard, & Archibald, 1963).
Enzyme Studies
The Δ5-3β-Hydroxysteroid dehydrogenase enzyme, which converts pregnenolone to pregn-5-ene-3,20-dione, was isolated from Digitalis lanata. This enzyme demonstrates the complex transformations of steroids in biological systems and has implications for understanding steroid metabolism (Finsterbusch et al., 1999).
Synthesis and Characterization
Novel pregnane-NSAIDs prodrugs have been synthesized, providing insights into the chemical modifications and potential applications of pregnane derivatives. These studies included detailed spectroscopic analysis and conformational studies, contributing to the understanding of pregnane chemistry (Singh et al., 2016).
Steroid Metabolism
Research on urinary steroidal patterns in infants with congenital adrenal hyperplasia due to 3-beta-hydroxysteroid dehydrogenase deficiency revealed the presence of various pregnene derivatives. This study contributes to the understanding of steroid metabolism disorders and their diagnostic markers (Bongiovanni, 1980).
Steroidal Synthesis Techniques
Pregnane-based 20-carboxamides were synthesized using palladium-catalyzed aminocarbonylation, showcasing advanced methods in steroid chemistry. This research provides a foundation for the development of pharmaceuticals and explores novel pathways in steroid synthesis (Mikle et al., 2021).
Pathways in Steroidogenesis
The dual pathways leading to 20Alpha-Hydroxypregn-4-ene-3-one in ovarian tissue have been investigated, demonstrating the complexity of steroidogenesis and its regulation. This research contributes to the broader understanding of hormonal regulation and steroid biosynthesis (Anderson & Ungar, 1975).
properties
IUPAC Name |
4,4,4-trifluoro-1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14?,15-,16-,17-,18+,19?,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBOEWLASAFLW-DRPHTYIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- | |
CAS RN |
102586-30-1 | |
Record name | Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102586301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.